molecular formula C24H19FN2O6 B14098330 1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098330
M. Wt: 450.4 g/mol
InChI Key: YEVRMYRPHFUQOE-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups, including an ethoxy group, a methoxy group, a fluoro group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with the synthesis of the chromeno[2,3-c]pyrrole core through a multicomponent reaction involving ethyl pyruvate, p-anisidine, and phenyl isocyanate . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of advanced purification techniques, such as flash chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and its potential for diverse chemical and biological activities. The presence of the fluoro group and the oxazole ring distinguishes it from other similar compounds, potentially leading to unique reactivity and biological properties.

Properties

Molecular Formula

C24H19FN2O6

Molecular Weight

450.4 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19FN2O6/c1-4-31-17-7-5-13(10-18(17)30-3)21-20-22(28)15-11-14(25)6-8-16(15)32-23(20)24(29)27(21)19-9-12(2)33-26-19/h5-11,21H,4H2,1-3H3

InChI Key

YEVRMYRPHFUQOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)F)OC

Origin of Product

United States

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